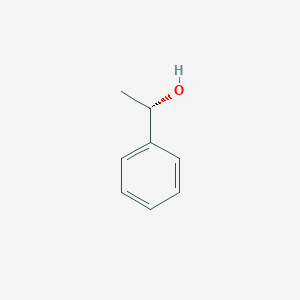

(S)-1-Phenylethanol

Vue d'ensemble

Description

(S)-1-phenylethanol is the (S)-enantiomer of 1-phenylethanol. It has a role as a mouse metabolite. It is an enantiomer of a (R)-1-phenylethanol.

This compound is a natural product found in Cyperus conglomeratus, Triticum aestivum, and Alpinia oxyphylla with data available.

Activité Biologique

(S)-1-Phenylethanol, a chiral alcohol, has garnered significant attention due to its diverse biological activities and applications in various fields, including pharmaceuticals, food, and cosmetics. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic transformations, and potential therapeutic applications.

This compound is an enantiomer of 1-phenylethanol, characterized by its distinct flavor and fragrance properties. It is primarily synthesized through asymmetric bioreduction of acetophenone using various biocatalysts. Recent studies have demonstrated the use of whole-cell biocatalysts such as Ispir bean (Phaseolus vulgaris) for the efficient production of this compound. The optimization of reaction conditions via Response Surface Methodology (RSM) revealed that the maximum concentration of this compound can be achieved under specific conditions: 36 hours of reaction time, 6 mM acetophenone concentration, 25.15 mM glucose concentration, and 175 mg/mL biocatalyst concentration .

Table 1: Optimum Reaction Conditions for this compound Production

| Independent Variable | Optimum Value |

|---|---|

| Reaction Time (h) | 36 |

| Acetophenone Concentration (mM) | 6 |

| Glucose Concentration (mM) | 25.15 |

| Biocatalyst Concentration (mg/mL) | 175 |

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, making it a potential candidate for use in food preservation and as a natural antimicrobial agent in pharmaceuticals.

Antioxidant Activity

Research indicates that this compound has significant antioxidant properties. Its ability to scavenge free radicals contributes to its potential role in preventing oxidative stress-related diseases. The antioxidant capacity has been assessed using various assays, including DPPH and ABTS methods, demonstrating its effectiveness in neutralizing free radicals.

Enzymatic Transformations

The enzymatic conversion of racemic 1-phenylethanols into enantiopure forms has been explored extensively. For instance, a one-pot chemoenzymatic process combining manganese oxide-driven oxidation with enzymatic reduction has successfully converted racemic 1-phenylethanols into enantiopure forms with high enantioselectivity (>99% ee) and yield . This process highlights the utility of this compound in producing high-value chiral compounds.

Study on Lipase-Catalyzed Kinetic Resolution

A study investigated the kinetic resolution of (R,S)-1-phenylethanol using lipase as a biocatalyst. The optimal conditions included a substrate concentration of 166 mM with a molar ratio of acyl donor to substrate at 4:1, at a temperature of 55 °C for 24 hours. Under these conditions, the conversion rates and enantiomeric excess were significantly enhanced .

Enzymatic Synthesis from Tea Flowers

Another study focused on the enzymatic synthesis of this compound from acetophenone using recombinant short-chain dehydrogenases isolated from tea flowers (Camellia sinensis). The results indicated that specific SDRs could convert acetophenone to this compound with an enantiomeric excess greater than 99%, showcasing the potential for biotechnological applications in flavor and fragrance industries .

Applications De Recherche Scientifique

Pharmaceutical Applications

Chiral Building Block

(S)-1-Phenylethanol serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its enantiomer, (R)-1-phenylethanol, is utilized in the production of drugs due to its specific biological activity. The compound's importance is underscored by its role in synthesizing ophthalmic preservatives and inhibitors of cholesterol absorption .

Enzymatic Kinetic Resolution

Research has focused on the enzymatic kinetic resolution of racemic 1-phenylethanol to obtain enantiomerically pure this compound. For instance, a study utilized lipase (Novozyme 435) to achieve high enantiomeric excess through optimized reaction conditions, demonstrating the compound's potential for large-scale pharmaceutical production .

Agrochemical Applications

Pesticide Intermediates

this compound is also explored as an intermediate in the synthesis of agrochemicals. Its chiral nature allows for the development of more effective pest control agents that can target specific biological pathways in pests while minimizing environmental impact .

Perfumery and Flavoring

Fragrance Compounds

The compound is widely used in the fragrance industry due to its pleasant aromatic properties. Esterified derivatives of this compound are incorporated into perfumes, soaps, and cosmetics to impart desirable scents .

Flavoring Agents

In addition to fragrances, this compound is used as a flavoring agent in food products. Its ability to mimic natural flavors makes it a valuable addition to various culinary applications .

Research Methodologies

Two-Phase Catalytic Systems

Recent advancements have introduced two-phase catalytic systems for the enantioselective separation of racemic (R,S)-1-phenylethanol. These systems enhance the efficiency of biotransformations and allow for enzyme reuse, which is crucial for sustainable industrial practices .

Response Surface Methodology (RSM)

RSM has been applied to optimize reaction parameters for the production of enantiomerically pure this compound. This statistical approach aids in determining optimal conditions such as substrate concentration and temperature, thereby improving yield and reducing costs .

Propriétés

IUPAC Name |

(1S)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073259 | |

| Record name | Benzenemethanol, .alpha.-methyl-, (.alpha.S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | (S)-(-)-sec-Phenethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1445-91-6 | |

| Record name | (S)-1-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylethanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.-methyl-, (.alpha.S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLETHANOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MIC4QLY2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.